7-benzyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
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Description
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Mechanism of Action
Target of Action
The primary target of 7-Benzyl-7-azabicyclo[22It’s structurally related toepibatidine , an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor . Epibatidine is known as one of the most potent acetylcholine nicotinic receptor agonists . Therefore, it’s plausible that EN300-7436542 may also interact with these receptors.
Mode of Action
The exact mode of action of EN300-7436542 is not well-documented. If it indeed acts on acetylcholine nicotinic receptors like epibatidine, it would bind to these receptors and mimic the action of acetylcholine, a neurotransmitter. This could lead to changes in the flow of ions across the cell membrane, affecting neuronal signaling .
Biochemical Pathways
If it acts similarly to epibatidine, it could influence the cholinergic pathways in the nervous system, which are involved in muscle contraction, learning, and memory .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, route of administration, and the patient’s physiological condition .
Result of Action
If it acts on acetylcholine nicotinic receptors, it could potentially alter neuronal signaling, leading to changes in muscle contraction, learning, and memory .
Properties
IUPAC Name |
7-benzyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c16-13(17)14-8-6-12(7-9-14)15(14)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHLVDFJCCIXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2CC3=CC=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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